

# Sabizabulin microtubule disruptors class efficacy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Mechanism of Action and Key Characteristics

**Sabizabulin** has a unique mechanism and profile compared to other microtubule disruptors. The table below summarizes its core characteristics.

| Feature              | Description                                                                                                                                                                                                           |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name        | Sabizabulin (also known as VERU-111, ABI-231) [1]                                                                                                                                                                     |
| Class                | Oral, dual $\alpha$ and $\beta$ tubulin inhibitor [1]                                                                                                                                                                 |
| Primary Binding Site | <b>Colchicine-binding site</b> on $\beta$ -tubulin, with additional hydrogen bonding to a unique site on $\alpha$ -tubulin [2] [3]                                                                                    |
| Key Mechanism        | Disrupts the cytoskeleton by inhibiting microtubule formation and inducing depolymerization, causing <b>cell cycle arrest at G2/M phase</b> and <b>apoptosis</b> [2] [3] [4]                                          |
| Key Differentiator   | Orally bioavailable; not a substrate for P-glycoprotein (P-gp), potentially <b>overcoming taxane resistance</b> ; favorable toxicity profile with no observed neurotoxicity or neutropenia in clinical trials [2] [3] |

This mechanism disrupts critical cellular processes, as illustrated in the following pathway:



[Click to download full resolution via product page](#)

Figure 1. Sabizabulin's Anticancer Mechanism of Action

## Efficacy Data from Preclinical and Clinical Studies

### In Vitro Antiproliferative Activity

**Sabizabulin** shows low nanomolar potency against a broad range of cancer cell lines [1]. The table below summarizes its activity.

| Cancer Type     | Cell Line | IC <sub>50</sub> (nM) | Experimental Protocol                      |
|-----------------|-----------|-----------------------|--------------------------------------------|
| Prostate Cancer | PC-3      | 3.7 [1]               | SRB Assay: Cells treated for 48 hours [1]. |
| Prostate Cancer | LNCaP     | 2.8 [1]               | SRB Assay: Cells treated for 48 hours [1]. |

| Cancer Type           | Cell Line  | IC <sub>50</sub> (nM) | Experimental Protocol                                    |
|-----------------------|------------|-----------------------|----------------------------------------------------------|
| Melanoma              | A-375      | 3.2 - 10.4 [1]        | <b>MTS/SRB Assay:</b> Cells treated for 48-72 hours [1]. |
| Breast Cancer (HER2+) | SK-BR-3    | 13.3 [1]              | <b>MTS Assay:</b> Cells treated for 72 hours [1].        |
| Breast Cancer (TNBC)  | MDA-MB-231 | 8.2 [1]               | <b>MTS Assay:</b> Cells treated for 72 hours [1].        |
| Pancreatic Cancer     | Panc-1     | 11.8 (48h) [1]        | <b>Unspecified Cell Proliferation Assay</b> [1].         |

## In Vivo Efficacy and Clinical Trial Findings

Beyond cell cultures, **sabizabulin** has demonstrated efficacy in more complex models.

- **Prostate Cancer (Clinical):** A phase Ib/II study in men with metastatic castration-resistant prostate cancer (mCRPC) used a **63 mg daily oral dose**. The study reported a **radiographic progression-free survival (rPFS) of 11.4 months** and an **objective response rate (ORR) of 20.7%** in patients with measurable disease. Durable responses lasting over 2.75 years were observed, and the drug was well-tolerated with no neurotoxicity or neutropenia [2].
- **Breast Cancer (Preclinical):** In a **HER2+ patient-derived xenograft (PDX) model**, **sabizabulin inhibited primary tumor growth and lung metastasis** with comparable efficacy to paclitaxel [3].
- **Pancreatic Cancer (Preclinical):** In pancreatic cancer cells, **sabizabulin treatment activated caspase-3 and caspase-9**, increased expression of pro-apoptotic proteins Bax and Bad, and decreased anti-apoptotic proteins Bcl-2 and Bcl-xl [1].

## Detailed Experimental Protocols

To ensure experimental reproducibility, below are the core methodologies used in the cited research.

## In Vitro Cell Proliferation and Viability Assays

- **MTS/SRB/MTT Assays:** These are colorimetric assays for measuring cell metabolic activity or biomass. Cells are seeded in multi-well plates and treated with a dose-range of **sabizabulin** for a set period (typically 48-72 hours). After adding the reagent, a microplate reader measures the signal (absorbance or fluorescence), which is proportional to the number of viable cells. The  $IC_{50}$  is calculated from the dose-response curve [1].
- **Tubulin Polymerization Assay:** This biochemical assay monitors the rate of microtubule assembly in vitro. Purified tubulin is mixed with **sabizabulin** in a plate, and polymerization is induced by raising the temperature. The increase in light scattering or fluorescence is measured over time. **Sabizabulin inhibits polymerization**, shown by a decreased rate and final extent of polymerization compared to a vehicle control [4].

## In Vivo Xenograft Models

- **Procedure:** Immunocompromised mice are subcutaneously implanted with human cancer cells or tumor fragments. Mice are randomized into groups once tumors reach a defined volume.
- **Dosing:** The treatment group receives a predetermined dose of **sabizabulin** (e.g., 1-5 mg/kg) via oral gavage, typically once daily. Control groups receive the vehicle.
- **Endpoint Measurements:** **Tumor volume** is measured regularly with calipers. At the end of the study, tumors are harvested and weighed. **Metastasis** is often quantified in models where cells are injected via the tail vein or into the mammary fat pad; lungs are collected, and metastatic nodules are counted [3].

## Comparison with Other Microtubule Targeting Agents

**Sabizabulin** belongs to a broader class of Microtubule Targeting Agents (MTAs). The table below contextualizes its position.

| Agent (Example)    | Binding Site       | Effect on Microtubules                                | Route of Administration     | Key Clinical Limitations                                             |
|--------------------|--------------------|-------------------------------------------------------|-----------------------------|----------------------------------------------------------------------|
| <b>Sabizabulin</b> | Colchicine [2] [3] | <b>Destabilizer</b> (Inhibits polymerization) [2] [3] | <b>Oral</b> [2] [3]         | Under investigation; different toxicity profile (e.g., diarrhea) [2] |
| <b>Paclitaxel</b>  | Taxane [5]         | <b>Stabilizer</b> (Prevents depolymerization) [5]     | <b>Intravenous (IV)</b> [3] | Neurotoxicity, neutropenia, P-gp                                     |

| Agent (Example)    | Binding Site   | Effect on Microtubules                            | Route of Administration       | Key Clinical Limitations                   |
|--------------------|----------------|---------------------------------------------------|-------------------------------|--------------------------------------------|
|                    |                |                                                   |                               | mediated resistance [3]<br>[5]             |
| Vinblastine        | Vinca [5]      | <b>Destabilizer</b> (Inhibits polymerization) [5] | IV [5]                        | Neurotoxicity, myelosuppression [5]        |
| Combretastatin A-4 | Colchicine [5] | <b>Destabilizer</b> (Inhibits polymerization) [5] | IV (as phosphate prodrug) [5] | Cardiotoxicity (e.g., ZD6126, ABT-751) [4] |

## Beyond Oncology: Application in Viral ARDS

**Sabizabulin's** microtubule-disrupting activity has shown potential in non-oncological diseases. It possesses **dual anti-inflammatory and host-mediated antiviral properties**. A Phase 3 clinical trial in hospitalized COVID-19 patients at high risk for ARDS demonstrated that **sabizabulin** treatment resulted in a **51.6% relative reduction in deaths by Day 60** compared to placebo [6]. Based on this, the FDA has agreed on a new Phase 3 trial design to evaluate **sabizabulin** for a broader indication of **hospitalized adult patients with any type of viral ARDS** [6].

The available data from peer-reviewed and company communications suggest **Sabizabulin** is a promising oral tubulin inhibitor with a distinct efficacy and safety profile. Its activity across multiple cancer types and potential application in viral ARDS make it a compelling candidate for further clinical development.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Sabizabulin (VERU-111) | Tubulin Inhibitor [medchemexpress.com]
2. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

3. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]
4. Identification and validation of novel microtubule suppressors ... [pubs.rsc.org]
5. Recent Advances in Microtubule Targeting Agents for ... [mdpi.com]
6. Veru Reaches Agreement with FDA on New Phase 3 ... [biospace.com]

To cite this document: Smolecule. [Sabizabulin microtubule disruptors class efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b516751#sabizabulin-microtubule-disruptors-class-efficacy]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com